![molecular formula C18H20N2O3 B2749562 ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate CAS No. 300588-44-7](/img/structure/B2749562.png)
ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of a similar compound, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate, has been analyzed. The pyran ring of this compound is almost planar .Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate” are not well-documented .Scientific Research Applications
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
Ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate: serves as a key intermediate in the synthesis of pyrano[2,3-d]pyrimidine derivatives . These derivatives exhibit a wide range of biological activities, including cardiotonic, antitumor, antibacterial, antimicrobial, anti-inflammatory, antimalarial, antihistamine, antiplatelet, antigenic, and antiviral properties .
Organic Intermediate for Heterocyclic Systems
Due to its reactive electrophilic and nucleophilic sites, this compound is widely utilized as an organic intermediate for the construction of various interesting heterocyclic systems . Its versatility in chemical reactions makes it a valuable compound in medicinal chemistry.
Pharmacological Properties
The compound and its derivatives have been studied for their potential pharmacological properties. It has been noted that these compounds can serve as key intermediates for subsequent transformations, which is crucial in drug discovery and development .
Mechanism of Relaxant Action
Research has been conducted to understand the relaxant effect of this compound, particularly its interactions with L-type calcium channels (LTCC). This is significant for the development of treatments for conditions associated with calcium channel dysfunctions .
Synthesis of Polysubstituted 2-Amino-4H-Pyrans
The compound is instrumental in the synthesis of densely functionalized 2-amino-4H-pyrans. These structures are important due to their biological activities and their potential as key intermediates in organic synthesis .
Crystallographic Studies
The crystal structure of this compound has been analyzed, revealing that the pyran ring is almost planar, which is stabilized by N-H···O and N-H···N hydrogen bonds. This information is valuable for understanding the compound’s stability and reactivity .
properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-8-14-16(18(21)22-4-2)15(12-9-6-5-7-10-12)13(11-19)17(20)23-14/h5-7,9-10,15H,3-4,8,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCFDAQVLCSFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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